Isoquinolinecarboxamide

Description

Properties

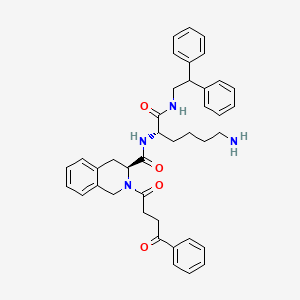

IUPAC Name |

(3S)-N-[(2S)-6-amino-1-(2,2-diphenylethylamino)-1-oxohexan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N4O4/c41-25-13-12-22-35(39(47)42-27-34(29-14-4-1-5-15-29)30-16-6-2-7-17-30)43-40(48)36-26-32-20-10-11-21-33(32)28-44(36)38(46)24-23-37(45)31-18-8-3-9-19-31/h1-11,14-21,34-36H,12-13,22-28,41H2,(H,42,47)(H,43,48)/t35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEINOXRFIYQSFV-ZPGRZCPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)CCC(=O)C3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)CCC(=O)C3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914291-63-7 | |

| Record name | 914291-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Isoquinolinecarboxamides

Advanced Synthetic Routes to the Isoquinolinecarboxamide Core

The synthesis of the fundamental this compound structure can be achieved through several sophisticated chemical pathways.

Palladium-catalyzed aminocarbonylation has emerged as a powerful and versatile method for the synthesis of isoquinolinecarboxamides. This reaction typically involves the coupling of a halo-isoquinoline (commonly 1-iodoisoquinoline) with an amine and carbon monoxide in the presence of a palladium catalyst. organic-chemistry.org

One of the challenges in these reactions is the handling of toxic carbon monoxide gas. To circumvent this, methods utilizing CO surrogates have been developed. For instance, chloroform (B151607) can serve as a CO source in a two-chamber system known as COware. researchgate.netacs.org In this setup, the hydrolysis of chloroform in one chamber generates CO in situ, which then diffuses into the second chamber containing the reaction mixture. researchgate.netacs.org This technique has been successfully applied to the aminocarbonylation of isoquinoline (B145761) and quinoline (B57606) cores. researchgate.netacs.orgresearchgate.net

The choice of catalyst and ligand is crucial for the efficiency of the reaction, especially when dealing with less reactive or sterically hindered amines. While the Pd(OAc)₂/PPh₃ system is effective for simple primary and secondary amines, more challenging substrates such as aromatic amines or amino acid esters may require the use of bidentate ligands like XantPhos to achieve high conversion rates in shorter reaction times. organic-chemistry.org These reactions are typically carried out under mild conditions, such as at a CO pressure of 1 bar and a temperature of 50°C in a solvent like DMF. organic-chemistry.org The scope of this methodology is broad, allowing for the synthesis of a wide range of isoquinoline-1-carboxamides with good to high yields (55-89%). organic-chemistry.org

| Catalyst/Ligand | Amine Type | CO Source | Key Features | Reference |

| Pd(OAc)₂/PPh₃ | Primary and secondary aliphatic amines | CO gas (1 bar) | Effective for simple amines, short reaction times (2-8 h). | organic-chemistry.org |

| Pd(OAc)₂/XantPhos | Aromatic amines, amino acid esters | CO gas (1 bar) | Required for less basic or sterically hindered amines. | organic-chemistry.org |

| Pd-PEPPSI or Pd(OAc)₂/Xantphos | Aromatic and alkyl amines, amino acids | Chloroform (COware) | Utilizes a safe ex situ CO generation method. | researchgate.net |

| Pd(II) catalyst | Various amines | Visible-light irradiation | Ambient temperature reaction. | organic-chemistry.org |

This table provides an interactive overview of different palladium-catalyzed aminocarbonylation processes for synthesizing isoquinolinecarboxamides.

While less common in recent literature for the direct synthesis of isoquinolinecarboxamides from the isoquinoline core, phosgenation-based methods represent a classical approach to amide bond formation. This pathway typically involves the conversion of a carboxylic acid to a more reactive species, which is then reacted with an amine.

In this context, isoquinolinecarboxylic acid would be the starting material. Phosgene (COCl₂) or its safer synthetic equivalents like triphosgene (B27547) can be used to convert the carboxylic acid into a highly reactive acyl chloride. This intermediate, isoquinolinecarbonyl chloride, is then susceptible to nucleophilic attack by an amine to form the desired this compound.

Due to the high toxicity of phosgene, alternative reagents are more commonly employed for the activation of carboxylic acids. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently used to generate acyl chlorides from carboxylic acids under milder and safer conditions. The resulting acyl chloride is then treated with the appropriate amine, often in the presence of a base to neutralize the HCl byproduct, to yield the final amide.

Another related approach is the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct condensation of a carboxylic acid with an amine to form an amide bond, avoiding the need for the isolation of a reactive intermediate like an acyl chloride.

Transition-metal-catalyzed C-H activation and cyclization strategies are powerful tools for the construction of the isoquinoline ring system itself, which is the essential core of isoquinolinecarboxamides. wikipedia.orgnih.gov These methods often offer high atom economy and allow for the synthesis of complex, substituted isoquinolines from readily available starting materials. google.com

Rhodium(III)-catalyzed C-H activation is a prominent method in this area. For example, the reaction of benzimidates with diazodiesters or diazoketoesters can lead to the formation of highly substituted isoquinolines through a tandem C-C and C-N bond formation process. researchgate.net Similarly, the cyclization of N-hydroxybenzamides with propargylic acetates, catalyzed by rhodium(III), provides a route to NH-free isoquinolones. nih.gov

Palladium catalysis also plays a significant role in these cyclization strategies. The palladium-catalyzed cyclization of 2-(1-alkynyl)benzaldimines, followed by a Heck reaction, can produce a variety of 4-(1-alkenyl)-3-arylisoquinolines. uop.edu.pk Additionally, sequential palladium-catalyzed α-arylation of ketones and subsequent cyclization offers a convergent approach to a range of substituted isoquinolines. google.com

The enantioselective synthesis of isoquinoline derivatives is of great importance, as many biologically active isoquinoline alkaloids are chiral. slideshare.netthieme-connect.dewikipedia.org Various asymmetric strategies have been developed to introduce chirality at specific positions of the isoquinoline core. slideshare.netthieme-connect.de

One common approach involves the use of chiral auxiliaries. These can be attached to the nitrogen atom of the isoquinoline precursor or to a substituent, guiding the stereochemical outcome of subsequent reactions. Natural amino acids and carbohydrates are often employed as chiral building blocks or auxiliaries.

Catalytic asymmetric methods are also widely used. slideshare.netthieme-connect.de For instance, chiral Brønsted acids can catalyze the redox cyclization between 2-methyl-3-aldehydeazaarenes and 1,2,3,4-tetrahydroisoquinolines to produce chiral isoquinolinonaphthyridines with good to high yields and enantiomeric ratios. Furthermore, bifunctional chiral phase-transfer catalysts have been utilized in the asymmetric (3 + 3) cycloaddition of diazo compounds and isoquinolinium methylides to afford chiral organic-chemistry.orgresearchgate.netacs.orgtriazino[5,4-a]isoquinoline derivatives in excellent yields and with high enantioselectivities (up to 99% ee).

Traditional synthetic routes to isoquinolines, such as the Pictet-Spengler and Bischler-Napieralski reactions, have also been adapted for enantioselective synthesis, often through the use of chiral catalysts or auxiliaries. slideshare.netthieme-connect.de

Chemo-enzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to create efficient and environmentally benign synthetic routes. In the context of isoquinolinecarboxamides, enzymes can be used for the kinetic resolution of racemic intermediates or for the stereoselective synthesis of chiral precursors.

For example, lipases are commonly used for the kinetic resolution of racemic alcohols and esters. This can be applied to the resolution of precursors to chiral isoquinoline derivatives. A chemoenzymatic one-pot process for the synthesis of tetrahydroisoquinolines has been developed, starting from benzylic alcohols and an amino alcohol. This process utilizes a laccase/TEMPO system for the oxidation of the alcohol to an aldehyde, which then undergoes a Pictet-Spengler reaction.

Enzymes can also be used to catalyze key bond-forming reactions in a stereoselective manner. For instance, (S)-norcoclaurine synthase catalyzes the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine, a key intermediate in the biosynthesis of benzylisoquinoline alkaloids. wikipedia.org

Strategies for Regio- and Stereoselective Functionalization

The functionalization of the pre-formed this compound core in a regio- and stereoselective manner is crucial for generating diverse libraries of compounds for various applications.

Regioselectivity is a key consideration in reactions such as C-H functionalization. The position of functionalization on the isoquinoline ring can often be controlled by the choice of catalyst, directing group, and reaction conditions. For example, in palladium-catalyzed C-H activation/annulation reactions of N-methoxybenzamides, the regioselectivity of the annulation is influenced by steric effects of the substituents. google.com

Stereoselectivity is paramount when introducing new chiral centers. The addition of nucleophiles to the isoquinoline ring or its derivatives can often be controlled to favor the formation of one stereoisomer over another. Bicyclic lactams derived from chiral starting materials, for instance, can serve as templates for the stereoselective synthesis of functionalized benzoquinolizidine targets. The choice of substrate substructure can predetermine the relative stereochemistry of the products.

Intramolecular C-H amidation reactions catalyzed by chiral iridium or ruthenium complexes have been shown to produce γ-lactams with high yields and enantioselectivities, demonstrating the potential for stereoselective functionalization of side chains attached to the isoquinoline nucleus.

Amide Linkage Modifications and Side Chain Introduction

The functionalization of the amide group in isoquinolinecarboxamides is a critical strategy for modulating their physicochemical properties and biological activities. Methodologies for these modifications primarily involve two approaches: the formation of the amide bond with diverse amine precursors to introduce varied side chains, and the post-synthetic modification of the existing amide linkage.

A foundational method for creating the amide bond is the classical condensation reaction between an isoquinolinecarboxylic acid and a selected amine. mdpi.com However, more contemporary and versatile methods, such as palladium-catalyzed aminocarbonylation, have become prevalent. This technique has been successfully applied to 1-iodoisoquinoline (B10073), allowing for the introduction of a wide array of side chains by varying the amine nucleophile. mdpi.comresearchgate.net This process involves the reaction of the halo-isoquinoline with carbon monoxide and an amine in the presence of a palladium catalyst.

The scope of the palladium-catalyzed aminocarbonylation is extensive, accommodating a variety of amine structures, which directly translates to the diversity of the introduced side chain. Research has demonstrated the successful use of:

Simple Primary and Secondary Amines: Straightforward alkyl and cyclic amines can be readily coupled. mdpi.com

Aromatic Amines: Anilines and other aromatic amines can be used, though they may require modified catalytic systems, such as the use of bidentate phosphine (B1218219) ligands like XantPhos, to achieve high conversion rates due to their lower basicity. mdpi.com

Functionalized Amines: Amines bearing additional functional groups, such as amino acid esters (e.g., L-serine methyl ester), have been incorporated, showcasing the method's functional group tolerance. mdpi.comnih.gov

Structurally Complex Amines: More intricate structures like nortropine (B26686) and diethyl (α-aminobenzyl)phosphonate have also been successfully used as nucleophiles. mdpi.com

This catalytic approach is highly chemoselective, enabling the synthesis of a broad spectrum of isoquinoline-1-carboxamides in good to high yields. mdpi.com

Beyond the initial synthesis, direct modifications to the amide linkage have been explored. For instance, N-alkyl groups on the amide can be exchanged. Studies on related heterocyclic amides have shown the successful replacement of N,N-dimethyl substituents with N,N-diethyl or N-methoxy-N-methyl groups. acs.org

Modern synthetic developments also include photo-induced radical cascade amidation/cyclization reactions. These methods allow for the synthesis of amide-functionalized isoquinoline derivatives, such as isoquinoline-1,3-diones, under mild and environmentally benign conditions. rsc.org

The following table summarizes the types of amines used in palladium-catalyzed aminocarbonylation to introduce diverse side chains onto the isoquinoline core.

| Amine Category | Specific Examples Used in Synthesis | Resulting Side Chain Structure |

| Primary Aliphatic Amines | n-Butylamine, Cyclohexylamine | -NH-(CH₂)₃CH₃, -NH-c-C₆H₁₁ |

| Secondary Aliphatic Amines | Diethylamine, Piperidine (B6355638) | -N(CH₂CH₃)₂, -N(CH₂)₅ |

| Aromatic Amines | Aniline, p-Toluidine | -NH-Ph, -NH-Ph-4-Me |

| Amino Acid Esters | L-Serine methyl ester | -NH-CH(CO₂Me)CH₂OH |

| Complex Amines | Nortropine | Bicyclic amine structure |

This table is generated based on data from studies on palladium-catalyzed aminocarbonylation of halo-isoquinolines. mdpi.com

Substituent Effects on the Isoquinoline Ring System

The electronic and steric nature of substituents on the isoquinoline ring significantly influences the reactivity of the core structure and the properties of the resulting this compound derivatives. The position and character of these substituents can dictate the course of synthetic transformations and modify the molecule's biological interactions.

For instance, in the synthesis of 1-substituted isoquinolines, the presence of directing groups on the benzene (B151609) ring portion of the isoquinoline is crucial. Metalation of o-tolualdehyde derivatives, a key step in some synthetic routes, can be directed by ortho-directing groups, allowing for the assembly of substituted isoquinolines from multiple components in a single operation. harvard.edu This highlights the importance of substituent placement for regioselective functionalization.

During derivatization reactions, such as the introduction of a chloride substituent at the C7 position of an isoquinoline ring system, a notable impact on reaction yield and stereoselectivity has been observed when compared to substitution at the C5 position. acs.org Specifically, a C7-chloro substituent resulted in a slightly reduced yield and lower diastereoselectivity in an allylic alkylation reaction compared to its C5-chloro analogue. acs.org This demonstrates that the electronic influence of a substituent can vary significantly depending on its location on the heterocyclic ring.

Furthermore, the presence of certain functional groups can inhibit reactions altogether. Research on the synthesis of tricyclic isoquinoline derivatives found that while reactions proceeded with aryl ether substituents, the presence of amine, amide, or nitro moieties at the C-7 position prevented the desired transformation. mdpi.com This indicates that the electronic properties of these groups can render the isoquinoline system unreactive under specific reaction conditions.

The following table provides examples of how different substituents on the isoquinoline ring affect synthetic outcomes.

| Substituent and Position | Reaction Type | Observed Effect | Reference |

| Chloro at C7 | Allylic Alkylation | Reduced yield and diastereoselectivity compared to C5-Cl | acs.org |

| Chloro at C5 | Allylic Alkylation | High yield (>20:1 dr) and diastereoselectivity (85%) | acs.org |

| Amine, Amide, or Nitro at C7 | Cyclization/Annulation | Inhibition of the reaction | mdpi.com |

| Ortho-directing group (e.g., F, OMe) | Multi-component assembly | Directs metalation, enabling regioselective synthesis | harvard.edu |

Incorporation of Distinct Heterocyclic Moieties (e.g., Pyrrolidine, Thiazole)

The covalent attachment of additional heterocyclic rings to the this compound scaffold is a widely used strategy to expand chemical diversity and explore new structural motifs. These appended heterocycles can be introduced either as part of the amine nucleophile during the initial amide bond formation or by subsequent modification of a functionalized this compound.

One of the most direct methods for incorporating heterocyclic moieties is through palladium-catalyzed aminocarbonylation, utilizing a heterocyclic amine as the nucleophile. mdpi.comresearchgate.net This approach has been successfully employed to synthesize isoquinoline-1-carboxamides bearing a variety of heterocyclic side chains. For example, cyclic secondary amines such as piperidine have been used to create N-(piperidin-1-ylcarbonyl)isoquinoline. researchgate.net This methodology is versatile and can accommodate a range of heterocyclic amines, allowing for the systematic introduction of different ring systems.

In other synthetic contexts, heterocyclic structures are built onto the isoquinoline core through multi-step sequences. For instance, tricyclic systems incorporating a pyrrolo ring fused to the isoquinoline skeleton have been synthesized, resulting in structures like dihydropyrrolo[2,1-a]isoquinolines. mdpi.com

Furthermore, studies involving related amide syntheses have demonstrated the utility of various heterocyclic substrates. The replacement of a diethylaniline group with a bulkier diisopropylaniline on the amide moiety of an N,N'-dioxide ligand has been shown to enhance diastereoselectivity in certain reactions. acs.org While not directly an this compound, this highlights the principle of using complex, substituted heterocyclic amines to influence reaction outcomes.

The following table lists examples of heterocyclic moieties that have been incorporated into this compound structures or related compounds, along with the synthetic method employed.

| Incorporated Heterocycle | Method of Incorporation | Resulting Structure Type |

| Piperidine | Palladium-catalyzed aminocarbonylation | Isoquinoline-1-carboxamide (B73039) with N-piperidine moiety |

| Pyrrolidine | Cyclization reaction sequence | Dihydropyrrolo[2,1-a]isoquinoline derivative |

| Benzothiazole | Used as a component in related acetamide (B32628) synthesis | α-Benzothiazolyl acetamide derivatives |

This table illustrates common strategies for incorporating heterocyclic systems into the broader class of isoquinoline-containing amides. researchgate.netacs.orgmdpi.com

Introduction of Halogenated and Cyanomethyl Groups

The introduction of halogen atoms and cyanomethyl groups onto the this compound framework serves as a key synthetic handle for further diversification and for modulating the electronic properties of the molecule. These groups can be incorporated into either the isoquinoline ring system or the side chains attached to the amide functionality.

Halogenation of the isoquinoline ring itself provides a precursor for a variety of cross-coupling reactions. For example, 1-iodoisoquinoline is a common starting material for palladium-catalyzed aminocarbonylation to produce isoquinoline-1-carboxamides. mdpi.com Similarly, 1-haloisoquinolines can be generated from 1-tert-butylaminoisoquinoline derivatives through dealkylative diazotization in the presence of halide ions, opening pathways for further nucleophilic aromatic substitution reactions. harvard.edu

In addition to the core, halogenated groups can be part of the side chains. Research has shown that α-fluoro benzothiazolyl acetamides are competent substrates for asymmetric allylic alkylation, leading to chiral products bearing both an allylic quaternary center and a vicinal fluorinated tetrasubstituted stereocenter. acs.org This demonstrates that halogenated side chains can be introduced and manipulated to create complex stereochemical architectures.

The trifluoromethyl (CF₃) group, a common halogenated moiety, has also been incorporated into isoquinoline structures. A rhodium(III)-catalyzed [4+2] annulation of N-(pivaloyloxy) aryl amides with acetylene-containing α-CF₃-α-amino carboxylates has been developed to synthesize α-CF₃-substituted α-amino acid derivatives bearing an isoquinolone core. nih.gov

The cyanomethyl group is another valuable functional group. While direct examples on isoquinolinecarboxamides are less detailed in the provided context, the general principles of its introduction in heterocyclic chemistry often involve nucleophilic substitution with a cyanide source on a halomethyl-substituted precursor or related methods.

The following table summarizes methods for introducing halogenated groups onto isoquinoline-related structures.

| Functional Group | Method of Introduction | Position of Introduction |

| Iodine | Halogenation of isoquinoline | C1 position of the isoquinoline ring |

| Chlorine | Variation of work-up after C4-trapping | C4 position of the isoquinoline ring |

| Fluorine | As part of the substrate for alkylation | α-position of an acetamide side chain |

| Trifluoromethyl (CF₃) | Rh(III)-catalyzed [4+2] annulation | α-position of an amino acid side chain attached to the isoquinolone core |

This table is based on synthetic methods applied to isoquinolines and related amide structures. mdpi.comacs.orgharvard.edunih.gov

Research-Oriented Analytical Characterization of Synthesized Isoquinolinecarboxamides

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

The structural verification of newly synthesized this compound derivatives relies heavily on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for elucidating the detailed molecular structure in solution.

¹H NMR provides information about the chemical environment, number, and connectivity of protons. For isoquinolinecarboxamides, characteristic signals are observed for the aromatic protons of the isoquinoline ring, protons on the side chain, and the N-H proton of secondary amides. For example, in N-[2-(3-methoxyphenyl)ethyl]acetamide, the aromatic protons appear in the δ 7.23-6.74 ppm range, while the methylene (B1212753) protons of the ethyl chain appear as distinct multiplets (δ 3.51 and 2.79 ppm), and the acetyl methyl protons show a singlet at δ 1.94 ppm. mdpi.com

¹³C NMR is used to determine the number and type of carbon atoms. The carbonyl carbon of the amide typically appears in the downfield region (e.g., δ 170.0 ppm for N-[2-(3-methoxyphenyl)ethyl]acetamide). mdpi.com Quaternary carbons and carbons bearing heteroatoms are also readily identified. In complex derivatives, such as those containing trifluoromethyl groups, the CF₃ carbon signal appears as a quartet due to coupling with fluorine (e.g., J = 287.0 Hz). nih.gov

¹⁹F NMR is specifically used for fluorinated compounds, such as those containing a CF₃ group, where a singlet is typically observed (e.g., δ -75.08 ppm). nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula of a new compound. For example, the calculated mass for C₁₆H₁₆NO₄ ([M+H]⁺) was 286.1073, with the found experimental value being 286.1110, confirming the composition. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used.

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. For isoquinolinecarboxamides, the most characteristic absorptions are:

N-H stretch: For secondary amides, this appears as a sharp peak in the range of 3500-3200 cm⁻¹.

C=O stretch (Amide I band): This is a strong, characteristic absorption typically found between 1680-1630 cm⁻¹.

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

Together, these spectroscopic methods provide a comprehensive characterization of the synthesized isoquinolinecarboxamides, confirming their identity and structure.

Chromatographic Techniques for Purity Assessment and Separation (e.g., LC-MS/MS, HPLC)

Chromatographic methods are essential for the purification of synthesized isoquinolinecarboxamides and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed in this context.

Purification of Synthesized Compounds: Following a synthesis reaction, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Column chromatography is a standard method for purification. In the synthesis of N-[2-(3-methoxyphenyl)ethyl]acetamide, the crude product was purified by gradient silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. mdpi.com For more polar or complex mixtures, preparative HPLC is often utilized to achieve high purity.

Purity Assessment: Analytical HPLC is the gold standard for determining the purity of a final compound. The sample is injected onto a column, and the components are separated based on their affinity for the stationary and mobile phases. The output, a chromatogram, shows peaks corresponding to each component. The purity is typically determined by the relative area of the peak corresponding to the target compound.

LC-MS and LC-MS/MS: The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry.

LC-MS is routinely used to monitor the progress of reactions. By taking a small aliquot from the reaction mixture, researchers can quickly identify the presence of starting materials, intermediates, and the final product, each distinguished by its retention time and mass-to-charge ratio (m/z).

LC-MS/MS (tandem mass spectrometry) is used for more detailed structural analysis, particularly in complex mixtures or for metabolite identification studies. In this technique, a specific ion from the first mass spectrometer is selected, fragmented, and the resulting fragments are analyzed in a second mass spectrometer. This provides structural information that can confirm the identity of a compound even at very low concentrations.

For example, in palladium-catalyzed aminocarbonylation reactions, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to determine the conversion of starting materials and to detect the formation of products, confirming the outcome of the reaction under different conditions. mdpi.comnih.gov These chromatographic techniques are fundamental to ensuring the quality and identity of synthesized this compound libraries for further research.

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Chemical derivatization is a critical strategy employed in the analytical chemistry of isoquinolinecarboxamides to enhance their detectability and to resolve complex mixtures, particularly enantiomers. This process involves the chemical modification of the analyte to produce a new compound with properties more suitable for a specific analytical method. The primary goals of derivatizing isoquinolinecarboxamides are to improve chromatographic separation, increase the sensitivity of detection by introducing chromophoric or fluorophoric tags, and facilitate the separation of chiral isomers.

Chiral Resolution Strategies

Many biologically active isoquinolinecarboxamides are chiral, existing as enantiomers that may exhibit different pharmacological and toxicological profiles. rsc.org Consequently, the separation and quantification of individual enantiomers are often required. Derivatization is a key component of the "indirect" method for chiral resolution, which complements the "direct" approach of using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). wikipedia.orgchiralpedia.comresearchgate.net

The indirect method involves reacting the racemic this compound with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physicochemical properties, they can be separated using standard, non-chiral (achiral) chromatography columns. wikipedia.orgchiralpedia.com For an this compound bearing a suitable functional group (e.g., an amino or carboxylic acid substituent), reaction with a chiral reagent creates diastereomeric amides or esters, respectively, which can then be resolved.

The direct method, which avoids pre-column derivatization of the analyte, involves the use of a chiral stationary phase (CSP). researchgate.net This is a powerful and widely used technique for resolving chiral compounds, including related heterocyclic structures like lactams and tetrahydroisoquinoline derivatives. researchgate.netmdpi.com The separation occurs based on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net

The choice between these two strategies depends on the specific this compound structure, the availability of suitable derivatizing agents, and the desired analytical outcome.

| Strategy | Principle | Requirement for this compound | Chromatography | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Indirect Method (Diastereomer Formation) | Analyte is reacted with a Chiral Derivatizing Agent (CDA) to form diastereomers. chiralpedia.com | Must possess a reactive functional group (e.g., -NH2, -COOH, -OH) for covalent bonding with the CDA. | Standard achiral column (e.g., C18). chiralpedia.com | Utilizes common and less expensive achiral columns; method development can be straightforward. | Requires an enantiomerically pure CDA; potential for racemization during derivatization; additional reaction step. chiralpedia.com |

| Direct Method (Chiral Stationary Phase) | Enantiomers are separated directly on a column containing a chiral selector. researchgate.net | No derivatization required; analyte must interact with the CSP. | Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based). mdpi.com | No extra reaction steps; avoids potential side reactions and racemization; directly measures enantiomers. researchgate.net | CSP columns are typically more expensive; method development can be more complex, often requiring screening of multiple columns and mobile phases. |

Strategies for Enhanced Detection

Fluorescent Labeling

To achieve high sensitivity, especially for trace-level analysis in biological matrices, isoquinolinecarboxamides can be derivatized with reagents that introduce a highly fluorescent tag. This chemical modification allows for detection using highly sensitive fluorescence detectors. The strategy involves selecting a derivatizing agent that reacts specifically with a functional group present on the this compound molecule, such as a primary or secondary amine, a hydroxyl group, or a carboxylic acid.

For instance, research on related naphthylisoquinoline alkaloids has demonstrated that fluorescent and photoactive groups can be successfully incorporated into the isoquinoline framework to aid in bioanalytical studies, such as identifying cellular targets. nih.gov Reagents containing isothiocyanate or succinimidyl ester functionalities are commonly used to label compounds with amine groups, attaching a fluorophore to the target molecule. nih.gov

Derivatization for Mass Spectrometry (MS)

Derivatization is also employed to improve performance in liquid chromatography-mass spectrometry (LC-MS). The goals here are often to enhance ionization efficiency, improve chromatographic retention and peak shape, or shift the mass of the analyte to a region of the spectrum with less background interference. nih.gov

By adding a permanent charge or a group that is easily ionized (e.g., a tertiary amine), derivatization can significantly increase the signal intensity in electrospray ionization (ESI), leading to lower limits of detection. researchgate.net For instance, quinoline-based reagents like 2-hydrazinoquinoline (B107646) have proven effective for derivatizing compounds with carboxyl or carbonyl groups, introducing a readily ionizable tag that enhances LC-MS detection. nih.gov This principle is applicable to this compound derivatives that possess such functional groups.

For gas chromatography-mass spectrometry (GC-MS), derivatization is essential for non-volatile or polar isoquinolinecarboxamides. The process, typically silylation, replaces active hydrogen atoms in functional groups like -OH, -NH2, and even the amide -NH- with a trimethylsilyl (B98337) (TMS) group. This modification increases the volatility and thermal stability of the compound, making it suitable for GC analysis. nih.gov

| Derivatization Goal | Reagent Class | Target Functional Group | Analytical Technique | Enhancement Achieved |

|---|---|---|---|---|

| Fluorescence Tagging | Isothiocyanates (e.g., FITC), Succinimidyl Esters (e.g., NHS-fluorescein) | Primary/Secondary Amines | HPLC-Fluorescence | Greatly increased sensitivity and selectivity of detection. nih.govnih.gov |

| Improved LC-MS Signal | Reagents with easily ionizable moieties (e.g., 2-hydrazinoquinoline) | Carboxylic Acids, Carbonyls | LC-MS/MS | Improved ionization efficiency, leading to lower detection limits. researchgate.netnih.gov |

| Improved GC Compatibility | Silylating Agents (e.g., MSTFA, BSTFA) | -OH, -COOH, -NH2, -SH, Amide N-H | GC-MS | Increased volatility and thermal stability, enabling gas-phase analysis. nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Fundamental Principles of Structure-Activity Relationships in Isoquinolinecarboxamide Systems

The biological activity of this compound derivatives is intricately linked to the arrangement and nature of their constituent atoms and functional groups. SAR studies for this class of compounds focus on identifying which parts of the molecule, or pharmacophores, are essential for its biological function and how modifications to these regions impact activity.

Key structural regions of the this compound scaffold are systematically altered to probe their role in molecular interactions with biological targets. Research has shown that substitutions on the quinoline (B57606) ring, the nature of the carboxamide linker, and the identity of the appended aryl or alkyl groups are critical determinants of activity. nih.govnih.gov For instance, in a study of quinoline carboxylic acid analogs, three principal regions were identified where specific substitutions are required for inhibitory activity: the C(2) position, which necessitates bulky hydrophobic substituents; the C(4) position, which has a strict requirement for a carboxylic acid; and the benzo portion of the quinoline ring, which can be modified with various substituents. nih.gov

Similarly, for quinoline-carboxamide derivatives acting as P2X7R antagonists, the inhibitory potential was found to vary with different linkages and functional group substitutions. nih.gov The presence of sulfonate and amide linkages, which are found in standard P2X7R antagonists, was associated with favorable inhibition. nih.gov Furthermore, substitutions on an associated phenyl ring, such as highly electronegative fluoro, chloro, and iodo groups, were found to enhance affinity. nih.gov In a series of isoquinoline (B145761) ureas, it was observed that para-substituted analogues were generally more potent than their ortho- and meta-substituted counterparts, a finding supported by molecular modeling. nih.gov

These fundamental principles, derived from empirical observation, guide the rational design of new analogues with potentially improved biological profiles. The insights gained from SAR studies form the qualitative foundation upon which more quantitative QSAR models are built.

Methodological Frameworks for SAR/QSAR Investigations

The investigation of SAR and QSAR in this compound systems employs a combination of synthetic chemistry, biological evaluation, and computational modeling. These methodologies provide a systematic framework for drug discovery and optimization.

A cornerstone of modern drug discovery is the iterative cycle of rational design, chemical synthesis, and biological evaluation. mdpi.com This process begins with a lead compound, often an this compound derivative identified from screening. Based on existing SAR data or structural information about the biological target, medicinal chemists design new analogues with specific modifications intended to improve activity or other properties. manchester.ac.ukresearchgate.net

These designed compounds are then synthesized in the laboratory. The synthetic routes must be versatile enough to allow for the introduction of diverse functional groups at various positions on the this compound scaffold. mdpi.com Following synthesis and purification, the new compounds undergo biological evaluation to determine their activity and potency. nih.gov The results of these assays provide new SAR data that feeds back into the design phase of the next cycle. This iterative process allows for a systematic exploration of the chemical space around the lead compound, gradually refining the molecular architecture to achieve the desired therapeutic profile. mdpi.com

Computational methods are indispensable tools in modern drug discovery, offering ways to predict the activity of virtual compounds and to analyze complex SAR data more efficiently than experimental methods alone. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of newly designed compounds before they are synthesized, helping to prioritize which analogues are most promising. mdpi.comnih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, providing intuitive guidance for molecular design. nih.govnih.gov

The integration of Machine Learning (ML) and Artificial Intelligence (AI) has significantly enhanced the capabilities of SAR and QSAR studies. nih.govnih.gov ML algorithms can analyze large and complex datasets to identify non-linear relationships between chemical structures and biological activity that may be missed by traditional methods. nih.govyoutube.com

The table below summarizes the performance of various machine learning models in a QSAR study of CDK4 inhibitors, demonstrating the predictive power of these techniques. researchgate.netrsc.org

| Model ID | Method | Descriptors | Set | R² (Determination) | RMSE (Error) | Q (Accuracy) | MCC (Correlation) |

| A2 | SVM | MACCS Fingerprints | Test | - | - | 92.68% | 0.874 |

| C2 | SVM | MACCS Fingerprints | Test | - | - | 98.50% | 0.937 |

| F7 | SVM | MOE Descriptors | Test | 0.824 | 0.534 | - | - |

The foundation of any QSAR model is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.govresearchgate.net These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov The selection of relevant descriptors is a critical step in developing a reliable predictive model. mdpi.com

In the context of isoquinolinecarboxamides, descriptors representing properties like van der Waals volume, electron density, and electronegativity have been suggested to play a pivotal role in their activity. mdpi.com For instance, Molecular Representation of Structure-Property Relationships (MoRSE) descriptors have been used in QSAR studies of isoquinoline derivatives to capture 3D structural information. japsonline.com

The development of a predictive model involves several stages:

Data Curation: A dataset of this compound analogues with their experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. mdpi.com

Feature Selection: Statistical methods are used to select a subset of descriptors that are most correlated with the biological activity, reducing model complexity and the risk of overfitting. mdpi.com

Model Building: A mathematical model is constructed using techniques ranging from multiple linear regression to complex machine learning algorithms. nih.gov

Validation: The model's predictive power is rigorously assessed using internal (e.g., cross-validation) and external validation (using a separate test set of molecules) techniques to ensure its robustness and generalizability. nih.govjapsonline.compatheon.com

The following table presents statistics for a 3D-QSAR model developed for pyrimido-isoquinolin-quinones, illustrating the validation metrics used. nih.gov

| Model Type | q² (Cross-validated R²) | r² (Non-validated R²) | Steric Contribution | Electrostatic Contribution | H-bond Acceptor Contribution |

| CoMFA | - | 0.938 | 100% | 0% | 0% |

| CoMSIA | - | 0.895 | 26.9% | 50.4% | 22.7% |

Computational Approaches to SAR Prediction and Analysis

Molecular Modeling and Simulation Techniques for Ligand-Target Interactions

To understand the SAR of isoquinolinecarboxamides at an atomic level, molecular modeling and simulation techniques are employed. These methods provide insights into how these ligands bind to their biological targets, such as enzymes or receptors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This method helps to elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.netmdpi.com For example, docking studies of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives against the Axl kinase domain helped identify key binding modes and interactions. doaj.org The binding energy scores from docking can be used to rank potential inhibitors and guide further design. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. mdpi.com An MD simulation calculates the motion of atoms in the complex over time, revealing the flexibility of the protein and the stability of the ligand's binding pose. mdpi.com This technique can confirm the stability of interactions observed in docking studies and provide insights into conformational changes that may occur upon ligand binding. researchgate.netmdpi.com For instance, MD simulations of a quinoline-3-carboxamide (B1254982) derivative with ATM kinase were used to assess the stability of the protein-ligand complex over a 100-nanosecond period. mdpi.com

Together, these computational techniques are powerful tools for interpreting SAR data and for the rational design of new this compound derivatives with improved therapeutic potential.

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a computational technique extensively utilized in drug discovery to predict the preferred orientation of a ligand when bound to a target protein. plos.org This method helps in understanding the binding interactions and provides a structural basis for the observed biological activity. In the context of this compound derivatives, docking simulations have been instrumental in elucidating their binding modes within the active sites of various protein targets.

For instance, in studies involving a series of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), molecular docking revealed key interactions within the ATP binding pocket. plos.orgnih.gov The simulations showed that specific functional groups on the isoquinoline scaffold form critical hydrogen bonds with amino acid residues of the protein. plos.org

Key interactions identified through these simulations include:

The carbonyl group at the C-3 position of the isoquinoline ring acts as a hydrogen bond acceptor, interacting with the -NH group of the residue Leu83 . plos.org

The imino group at the N-10 position serves as a hydrogen bond donor, forming a hydrogen bond with the carbonyl group of Gln131 . plos.org

A hydroxyl group on a substituent can act as both a hydrogen bond donor and acceptor, forming interactions with residues such as Asp145 and Asn132 . plos.org

These detailed interaction maps, derived from docking studies, are crucial for understanding the mechanism of inhibition and for guiding the rational design of more potent inhibitors. plos.orgresearchgate.net The insights gained from the binding poses of these ligands allow researchers to predict how structural modifications might enhance or diminish binding affinity. nih.gov

| Functional Group on Isoquinoline Scaffold | Interaction Type | Interacting Residue in CDK4 | Reference |

|---|---|---|---|

| C-3 Carbonyl Group | Hydrogen Bond (Acceptor) | Leu83 | plos.org |

| N-10 Imino Group | Hydrogen Bond (Donor) | Gln131 | plos.org |

| Substituent Hydroxyl Group | Hydrogen Bond (Donor & Acceptor) | Asp145, Asn132 | plos.org |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex and to analyze its dynamic behavior over time. mdpi.com MD simulations provide insights into the flexibility of the ligand and protein, confirming that the binding mode identified by docking is maintained in a more dynamic, solution-like environment. mdpi.com

The stability of the complex is typically evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD trajectory suggests that the complex has reached equilibrium and that the ligand remains securely bound in the active site. mdpi.com For example, MD simulations performed on quinoline-3-carboxamide derivatives bound to ATM kinase showed that the protein-ligand complexes were stable throughout a 100 ns simulation, with minimal variations in the secondary structure. mdpi.com

Conformational analysis during MD simulations can reveal important dynamic features of the interaction. nih.govsemanticscholar.org It can show how the ligand adjusts its conformation within the binding pocket and how the protein side chains accommodate the ligand. In some cases, trajectory analysis can show conformational interconversion of the ligand, which can be critical for its biological activity. mdpi.com Studies on c-Met complexes with an isoquinoline-based ligand ("ISO") used MD simulations to track ligand backbone RMSD, confirming the stability of its binding conformation over 100 ns. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the target protein is unknown. nih.govmdpi.com A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.govresearchgate.net

The process begins by analyzing a set of known active ligands to identify their common chemical features. mdpi.com Advanced software can then generate multiple pharmacophore hypotheses, which are subsequently scored and validated. mdpi.com A robust pharmacophore model should be able to distinguish between active and inactive compounds. mdpi.com

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophoric features. nih.gov This approach allows for the identification of structurally diverse compounds that are likely to be active at the target of interest, moving beyond the initial chemical scaffolds. mdpi.com

| Pharmacophore Feature | Description | Typical Representation | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | A Lewis basic atom capable of accepting a hydrogen bond. | Red Sphere/Vector | nih.govresearchgate.net |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom. | Green Sphere/Vector | nih.govresearchgate.net |

| Hydrophobic (H) | A non-polar group that engages in hydrophobic interactions. | Yellow Sphere | nih.govresearchgate.net |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Blue Ring/Torus | nih.govresearchgate.net |

| Positive/Negative Ionizable | A group that can carry a formal positive or negative charge. | Colored Spheres (e.g., Blue/Red) | nih.gov |

Virtual Screening for Identification of Novel Active Scaffolds

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov When guided by a pharmacophore model derived from this compound structures, it becomes a powerful tool for discovering new and structurally diverse active scaffolds. mdpi.com

The screening process involves matching millions of compounds from databases against the validated 3D pharmacophore query. nih.gov The compounds that fit the query are identified as "hits." These hits can then be subjected to further filtering based on physicochemical properties (e.g., Lipinski's rule of five) and predicted ADME (absorption, distribution, metabolism, and excretion) profiles to select the most promising candidates for synthesis and biological testing. mdpi.com

This approach has been successfully used to identify novel inhibitors for various targets. nih.govresearchgate.net For example, screening the NCI Diversity Set or other large compound libraries has led to the discovery of inhibitors with entirely new chemical scaffolds that would not have been identified through traditional medicinal chemistry approaches focused on modifying a single core structure. researchgate.net This method accelerates the hit-to-lead process by prioritizing compounds that have a higher probability of being active. researchgate.net

Elucidation of Key Structural Determinants for Modulatory Potency and Selectivity

Understanding the key structural determinants for potency and selectivity is a primary goal of SAR and QSAR studies. For this compound derivatives, this involves identifying which parts of the molecule are critical for binding affinity (potency) and which parts can be modified to achieve preferential binding to one biological target over another (selectivity). nih.govnih.gov

Class I PI3K isoforms, for example, have highly homologous ATP binding sites, yet inhibitors can be designed to be highly selective. nih.gov Selectivity is often achieved by designing substituents on the core scaffold that can interact with non-conserved amino acid residues at the periphery of the binding site. nih.govnih.gov Even modifications that extend into pockets lined with conserved residues can surprisingly modulate selectivity, potentially by influencing distinct hydrogen bonding networks with nearby non-conserved residues. nih.gov

In the case of CDK4 inhibitors based on an isoquinoline-1,3-dione scaffold, 3D-QSAR and docking studies have provided clear insights into the structural requirements for high potency. plos.orgnih.gov

The key findings from these studies can be summarized as follows:

Substituents at the R₁ position: Bulky, electron-withdrawing, and hydrophobic groups are favorable for activity. plos.org

Substituents at the R₂ position: Smaller, electron-withdrawing, hydrophilic groups that can act as hydrogen bond donors and acceptors tend to benefit potency. plos.org

Substituents at the R₃ position: Minor, electron-withdrawing, and hydrogen-bond accepting groups are predicted to increase activity. plos.org

These findings, which correlate structural features with biological activity, are essential for guiding the optimization of lead compounds. nih.gov

Validation and Applicability Domain of QSAR Models

The reliability of a QSAR model is paramount for its practical application in drug design. According to the Organization for Economic Co-operation and Development (OECD) principles, a QSAR model must have a defined applicability domain (AD). nih.govmdpi.com The AD is the chemical space of structures for which the model is expected to make reliable predictions. nih.govmdpi.comresearchgate.net Making predictions for compounds that fall outside the AD is considered extrapolation and is likely to be unreliable. mdpi.com

Validation of QSAR models is performed using both internal and external methods. japsonline.com

Internal Validation: Techniques like leave-one-out cross-validation (q²) assess the robustness and stability of the model. The Y-scrambling technique is also used to ensure that the model is not the result of a chance correlation. japsonline.com

External Validation: The model's predictive power is tested on an external set of compounds (test set) that were not used in model development. The predictive ability is often measured by the parameter r²_pred. nih.gov

For QSAR models developed for a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, validation was performed according to these stringent criteria. japsonline.com The AD was defined, and internal (Q²LMO) and external validation metrics were applied to ensure the models were robust and predictive. japsonline.com A reliable QSAR model, with a well-defined AD, is a powerful tool for predicting the activity of newly designed this compound analogues before committing resources to their chemical synthesis. nih.gov

| Validation Parameter | Description | Purpose | Reference |

|---|---|---|---|

| q² (or Q²) | Cross-validated correlation coefficient. Often from leave-one-out (LOO) or leave-many-out (LMO) procedures. | Assesses the internal predictive ability and robustness of the model. | nih.govjapsonline.com |

| r² | Coefficient of determination for the training set. | Measures the goodness-of-fit of the model to the training data. | nih.gov |

| r²_pred | Predictive r-squared for the external test set. | Evaluates the model's ability to predict the activity of new, unseen compounds. | nih.gov |

| Y-Scrambling | Repeatedly building models with shuffled (randomized) response data. | Ensures the original model's statistics are not due to chance correlation. | japsonline.com |

| Applicability Domain (AD) | The chemical space of descriptors and responses for which the model provides reliable predictions. | Defines the limitations of the model to prevent unreliable extrapolations. | nih.govmdpi.com |

Molecular Mechanisms of Action and Biological Target Interactions of Isoquinolinecarboxamides

Receptor Ligand Interaction Studies

Opioid Receptor (e.g., Kappa-Opioid Receptor) Modulation Research

Isoquinolinecarboxamide derivatives have been the subject of significant research as modulators of opioid receptors, particularly as antagonists of the kappa-opioid receptor (KOR). The KOR system is implicated in a variety of physiological and pathological processes, including pain, depression, anxiety, and addiction. dntb.gov.uamdpi.com

A prominent example from this chemical class is the compound known as JDTic, or (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. drugbank.com JDTic has been identified as a potent and selective KOR antagonist. drugbank.com Research has shown that KOR antagonists like JDTic can modulate responses to stress and may have antidepressant-like effects. dntb.gov.ua In preclinical models, JDTic has demonstrated a dose-dependent reduction in stress-induced relapse to cocaine-seeking behavior. drugbank.com

Structure-activity relationship (SAR) studies have been conducted on analogues of JDTic to explore the chemical features crucial for KOR antagonism. For instance, replacement of the 7-hydroxy group on the tetrahydroisoquinoline core with a methyl ether group resulted in a compound with a Ke value of 0.06 nM at the KOR, indicating high antagonist potency. drugbank.com An amino analogue also showed subnanomolar antagonist potency with a Ke of 0.2 nM. drugbank.com

Another distinct class of isoquinolinecarboxamides, the N-alkyl-octahydroisoquinolin-1-one-8-carboxamides, has also been identified as selective KOR ligands. A notable characteristic of this class is the absence of a basic nitrogen atom, which is often a feature of opioid ligands. mdpi.com These compounds have demonstrated high selectivity for the KOR over mu- and delta-opioid receptors, as well as a panel of other G protein-coupled receptors. mdpi.com

The research into isoquinolinecarboxamides as KOR modulators highlights their potential as therapeutic agents for a range of neuropsychiatric and substance use disorders. dntb.gov.ua

Gamma-Aminobutyric Acid (GABA) Receptor Allosteric Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABAA receptors, are major targets for therapeutic drugs. wikipedia.orgmdpi.com GABAA receptors are ligand-gated ion channels that can be modulated by a variety of compounds at allosteric sites, which are distinct from the GABA binding site. wikipedia.orgmdpi.com Positive allosteric modulators (PAMs) enhance the effect of GABA, typically leading to sedative, anxiolytic, and anticonvulsant effects. wikipedia.org

The search for novel GABAA receptor modulators has explored a wide array of heterocyclic chemical scaffolds. nih.gov However, based on available research, there is limited specific information detailing isoquinolinecarboxamides as direct allosteric modulators of GABA receptors. While the broader class of isoquinoline (B145761) alkaloids has been studied for various central nervous system activities, direct and specific research on isoquinolinecarboxamides as GABA receptor allosteric modulators is not extensively documented in publicly accessible literature. One compound, PK11195 [1-(2-chlorophenylmethylpropyl)-3-isoquinoline-carboxamide], is known as a TSPO antagonist, which can influence the synthesis of neurosteroids that in turn modulate GABAA receptors, but this represents an indirect mechanism rather than direct allosteric modulation of the GABA receptor itself. frontiersin.org

Adenosine (B11128) Receptor (e.g., A2B) Interaction Studies

Research into the interaction of isoquinoline-based compounds with adenosine receptors has identified several derivatives with notable affinity and selectivity, particularly for the A3 adenosine receptor (A3AR). While the prompt specifies the A2B receptor, the available detailed research on the isoquinoline scaffold focuses more on the A3 subtype. Given the structural relationship, these findings are relevant to the broader interaction of this chemical class with adenosine receptors.

One area of investigation has been on 3-(2-pyridinyl)isoquinoline derivatives. researchgate.netnih.gov Structure-activity relationship studies revealed that attaching a phenyl group to the 1-position of the isoquinoline ring via a suitable spacer could enhance A3AR affinity. researchgate.net A carboxamide group was found to be an effective spacer. nih.gov Specifically, the compound N-[2-(2-pyridinyl)isoquinolin-4-yl]benzamide (VUF8507) demonstrated an affinity of 200 nM for the A3AR. nih.gov

Further optimization of this scaffold led to the development of compounds with even higher affinity. For example, the introduction of a urea (B33335) moiety as a spacer between the isoquinoline core and a phenyl group also resulted in high A3AR affinity. nih.gov These studies culminated in the identification of potent and selective human A3AR ligands with affinities in the nanomolar range. nih.gov One such compound, 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide (VUF8504), a closely related quinazoline (B50416) analogue, displayed an affinity of 17.0 nM for the human A3AR. nih.gov

These findings indicate that the isoquinoline scaffold is a viable starting point for the design of ligands that interact with adenosine receptors, with the potential to achieve high affinity and selectivity.

Modulation of Specific Cellular Pathways and Biological Processes

Anti-Inflammatory Pathway Interruption (e.g., IL-6, TNF-α Production Inhibition)

Certain this compound derivatives have been shown to interrupt inflammatory pathways by inhibiting the production of key pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This activity is primarily mediated through the inhibition of critical signaling cascades like the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways. nih.gov

In a study evaluating a series of novel isoquinoline-1-carboxamides, several compounds demonstrated potent suppression of lipopolysaccharide (LPS)-induced production of IL-6 and TNF-α in BV2 microglial cells. nih.gov Among these, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) was particularly effective. Further investigation revealed that HSR1101 attenuated the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory response. nih.gov

The molecular mechanism underlying these anti-inflammatory effects involves the inhibition of the NF-κB signaling pathway. HSR1101 was found to prevent the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitory protein, IκB. nih.gov Additionally, HSR1101 inhibited the phosphorylation of MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are upstream regulators of NF-κB. nih.gov

Anti-Human Cytomegalovirus (anti-HCMV) Activity Research

The this compound scaffold has been identified as a source of potent and selective inhibitors of human cytomegalovirus (HCMV). Structure-activity relationship studies that initially focused on 1,6-naphthyridines led to the discovery of isoquinoline-6-carboxamides as effective anti-HCMV agents. mdpi.com

These compounds exhibit potent activity against HCMV, a virus that can cause severe disease in immunocompromised individuals and congenital infections. mdpi.com The research in this area has focused on identifying derivatives with high selectivity, meaning they are effective against the virus at concentrations that are not toxic to host cells.

In addition to synthetic isoquinolinecarboxamides, the naturally occurring isoquinoline alkaloid berberine (B55584) has also been shown to inhibit HCMV replication. nih.gov Mechanistic studies have indicated that berberine interferes with the transactivating functions of the viral Immediate Early-2 (IE2) protein, which is crucial for the expression of early viral genes and the progression of the viral replication cycle. nih.gov This suggests that compounds with an isoquinoline core can target different stages of the HCMV life cycle.

Potassium Voltage-Gated Channel Modulators

The isoquinoline scaffold has also been explored for its potential to modulate the activity of voltage-gated potassium (Kv) channels. These channels are critical for regulating cellular excitability and are involved in a wide range of physiological processes. nih.govmdpi.com

Research in this area has led to the development of novel 3-cyanoisoquinoline derivatives that act as antagonists of the Kv1.5 potassium channel. nih.gov The Kv1.5 channel is responsible for the cardiac potassium current known as IKur, which plays a role in the repolarization of the atrial action potential. Inhibition of this channel is a therapeutic strategy being investigated for the treatment of atrial fibrillation. nih.gov

Structural modifications of an initial isoquinolinone lead compound resulted in derivatives with excellent potency and selectivity for the Kv1.5 channel, as well as good oral bioavailability. nih.gov This highlights the potential of the isoquinoline framework in the development of new modulators for specific voltage-gated potassium channels.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation (e.g., F508del-CFTR correctors)

The most prevalent mutation causing cystic fibrosis is the deletion of phenylalanine at position 508 (F508del) of the CFTR protein. This mutation leads to multiple defects, including improper protein folding and assembly, which prevents its trafficking to the cell surface. As a result, the protein is retained in the endoplasmic reticulum and targeted for degradation.

Small molecules known as "correctors" have been developed to rescue this misfolded F508del-CFTR protein. These compounds can act as pharmacological chaperones, directly interacting with the mutant CFTR protein to facilitate its proper folding and processing. The primary mechanism of action for many correctors involves stabilizing the CFTR protein structure at an early stage of its biogenesis. Specifically, Type I correctors bind to a hydrophobic pocket within the first transmembrane domain (TMD1), linking together helices that are otherwise unstable due to the F508del mutation. This stabilization prevents the premature degradation of the protein and allosterically rescues its structure, allowing it to traffic to the cell membrane.

While a broad range of chemical scaffolds have been investigated for CFTR modulation, compounds featuring a quinoline-carboxamide moiety are notable. For instance, the potentiator Ivacaftor contains an N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline (B57606) -3-carboxamide structure. Potentiators are a class of CFTR modulators that function to hold the channel gate open once the protein is at the cell surface, thereby increasing chloride ion flow. Other related structures, such as cyanoquinolines, have been shown to possess both corrector and potentiator activities, addressing both the trafficking and channel-gating defects of F508del-CFTR. However, the most prominent approved correctors, such as Lumacaftor and Tezacaftor, are based on a different chemical scaffold, featuring a 1,3-Benzodioxol-5-yl-Cyclopropane Carboxamide headgroup. The development of combination therapies, which often include multiple correctors and a potentiator, has proven most effective for treating cystic fibrosis.

Methodologies for Biological Target Identification and Validation

Identifying the specific molecular target of a compound is a foundational step in drug discovery, elucidating its mechanism of action and potential therapeutic applications. The process involves two distinct phases: identification, which pinpoints potential protein partners, and validation, which confirms the functional role of that target in the disease pathology.

A variety of advanced methods are employed for this purpose. Target identification can be broadly categorized into direct biochemical approaches, genetic methods, and computational strategies.

Biochemical and Proteomic Approaches : These methods use the small molecule itself as a "bait" to capture its binding partners from cell lysates. Chemical proteomics involves creating chemical probes, often by attaching a tag to the compound of interest, to isolate and identify interacting proteins via mass spectrometry. Another technique, the Cellular Thermal Shift Assay (CETSA), measures changes in the thermal stability of proteins upon ligand binding, allowing for target engagement confirmation within intact cells.

Genetic and Genomic Approaches : Functional genomics utilizes tools that systematically perturb gene expression to identify which genes influence a cell's or organism's response to a compound. Techniques like RNA interference (RNAi) and CRISPR-Cas9 gene editing have revolutionized this field. Genome-wide screens with CRISPR libraries can identify genes that, when knocked out, confer resistance or sensitivity to a drug, thereby pointing to the drug's target or pathway.

Computational and In Silico Methods : With the growth of large biological datasets, computational approaches are increasingly used to predict drug-target interactions. Machine learning and deep learning models can analyze complex data from genomics, proteomics, and chemical structure libraries to predict potential targets with high accuracy.

Once a potential target is identified, it must be validated to ensure it is crucial to the disease process. Target validation confirms the functional relevance of the target. This is often achieved using genetic tools like CRISPR or RNAi to mimic the effect of a drug by knocking down or knocking out the target gene and observing the resulting phenotype in disease-relevant cell models. Animal models where the target gene is knocked out or modified are also invaluable for in vivo validation.

| Methodology | Principle | Application in Target ID/Validation | Advantages | Limitations |

| Chemical Proteomics | Uses a modified compound (probe) to physically isolate binding partners from cell lysates for identification by mass spectrometry. | Identification: Directly identifies proteins that physically interact with the compound. | High specificity for direct binders. | Requires chemical modification of the compound, which may alter its activity. |

| CRISPR/Cas9 Screening | Systematically knocks out or modifies genes across the genome to see which perturbations alter the cellular response to a compound. | Identification & Validation: Identifies genes essential for the drug's mechanism and validates their functional role. | High precision at the DNA level; enables permanent gene inactivation. | Potential for off-target effects; can be complex to deconvolute results from pooled screens. |

| RNA Interference (RNAi) | Uses small interfering RNAs (siRNAs) to temporarily suppress gene expression at the mRNA level. | Validation: Mimics the effect of an inhibitor drug by reducing target protein levels to confirm its role in a phenotype. | Transient effect, which can be useful for studying essential genes; well-established protocols. | Incomplete knockdown; potential for significant off-target effects. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells or lysates. | Validation: Confirms direct target engagement by the compound in a physiological context. | Label-free; works in living cells and tissues. | Not suitable for all targets; requires specific antibodies or mass spectrometry for detection. |

| Computational Modeling | Utilizes algorithms and AI to analyze multi-omics data and predict drug-target interactions based on molecular structures and biological networks. | Identification: Narrows down potential targets from a large pool for experimental validation. | High-throughput; integrates vast datasets to find novel connections. | Predictions require rigorous experimental validation; accuracy depends on data quality. |

In Vitro and Mechanistic Preclinical Efficacy/Potency Studies

Following target identification, compounds undergo rigorous preclinical testing to evaluate their efficacy and potency. This is primarily accomplished through a combination of in vitro cell-based assays and in vivo studies using model systems.

Development and Application of Cell-Based Assays

Cell-based assays are a cornerstone of early drug development, providing critical information on a compound's biological activity in a controlled, physiological context. These assays are designed to measure a specific cellular response to a drug and are essential for determining potency, mechanism of action, and potential cytotoxicity before advancing to animal testing.

The development of a robust cell-based assay requires selecting an appropriate cell line that accurately reflects the disease state, such as primary cells from patients or engineered cell lines that express the target of interest. A wide variety of assay formats are used depending on the biological question being addressed:

Potency and Efficacy Assays : These assays measure the functional response of cells to a compound. Common examples include proliferation assays, which measure cell growth or inhibition, and cytotoxicity assays, which quantify cell death.

Reporter Gene Assays : These are powerful tools for monitoring the activation or inhibition of specific signaling pathways. In this setup, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to the signaling pathway of interest. Drug-induced changes in the pathway lead to a measurable change in the reporter signal.

Signal Transduction Assays : These assays directly measure downstream events in a signaling cascade, such as the phosphorylation of a protein or the release of a second messenger like calcium.

Target Engagement Assays : These confirm that the compound is interacting with its intended target within the cell.

These assays are frequently adapted for high-throughput screening (HTS), allowing for the rapid testing of thousands of compounds to identify promising lead candidates.

| Assay Type | Purpose | Common Readout/Method | Application Example |

| Cell Proliferation/Viability | To measure the effect of a compound on cell growth or survival. | Colorimetric (e.g., MTT), fluorescence, or luminescence signals proportional to cell number. | Screening for anti-cancer compounds that inhibit tumor cell growth. |

| Reporter Gene | To monitor the activity of a specific transcription factor or signaling pathway. | Luminescence (e.g., Luciferase) or fluorescence (e.g., GFP) generated by the reporter protein. | Measuring the activation of a nuclear receptor by a small molecule agonist. |

| Cytotoxicity | To determine the concentration at which a compound becomes toxic to cells. | Measurement of membrane integrity (e.g., LDH release) or apoptosis markers (e.g., caspase activity). | Assessing the therapeutic window of a drug by comparing its effective dose to its toxic dose. |